molecular formula C14H9Cl2N5S B12007071 5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12007071
M. Wt: 350.2 g/mol
InChI Key: MZCKGPWIGOCOEV-QGMBQPNBSA-N
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Description

5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide, also known by its chemical formula C13H8Cl2N6S, is a heterocyclic compound. Let’s break down its structure:

  • The 1,2,4-triazole core consists of three nitrogen atoms and two carbon atoms arranged in a five-membered ring.
  • The pyridine moiety contributes to its aromatic character.
  • The 2,4-dichlorophenyl group enhances its lipophilicity and influences its reactivity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-aminopyridine in the presence of a base (such as sodium hydroxide ) to form the Schiff base intermediate. Subsequent cyclization with hydrazine hydrate yields the desired 1,2,4-triazole ring.

Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.

    Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as .

    Substitution: Various nucleophiles (e.g., , , or ).

Major Products: The major products depend on the specific reaction conditions and substituents. For example:

  • Oxidation may yield an oxime or an oxazole derivative.
  • Reduction leads to the corresponding amine .

Scientific Research Applications

Chemistry:

  • Used as a building block for designing novel heterocyclic compounds.
  • Investigated for its potential as a ligand in coordination chemistry.
Biology and Medicine:
  • Limited studies, but its structural features suggest potential bioactivity.
  • May exhibit antimicrobial or antifungal properties.
Industry:
  • Not widely used in industry due to its specialized nature.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets include enzymes or receptors related to its structural motifs (e.g., pyridine and triazole ).

Comparison with Similar Compounds

While 5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is unique in its combination of aromatic rings and heterocyclic features, similar compounds include:

    1,2,4-Triazoles: Other triazole derivatives with diverse substituents.

    Schiff Bases: Compounds formed by condensation of an amine with an aldehyde or ketone.

Biological Activity

The compound 5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H10Cl2N4S\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{N}_4\text{S}

This structure includes a dichlorophenyl group and a pyridinylmethylidene moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activities of triazole derivatives often include:

  • Antimicrobial Activity
  • Antifungal Activity
  • Anticancer Activity
  • Inhibition of Specific Enzymes

Antimicrobial and Antifungal Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-negative and Gram-positive bacteria as well as fungi. A study reported that triazole derivatives demonstrated moderate to high activity against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundInhibition Zone (mm)MIC (µg/mL)
3a2262.5
3b21125
3c19250

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicated that the compound exhibits selective cytotoxicity towards cancer cells with minimal effects on normal cells .

Key Findings:

  • IC50 Values :
    • MCF-7: 0.2162μM0.2162\,\mu M
    • HCT-116: 0.2592μM0.2592\,\mu M
    • Comparison with Sorafenib showed comparable efficacy.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). These receptors are critical in cancer cell proliferation and angiogenesis.

Inhibition Assays

In vitro assays demonstrated that the compound significantly inhibited EGFR and VEGFR-2 activity:

KinaseIC50 Value (µM)Reference Compound IC50 (µM)
EGFR0.2162Sorafenib: 0.2307
VEGFR-20.2592Sorafenib: 0.3075

Case Studies

  • In Vitro Cytotoxicity Study :
    A study conducted on five human cancer cell lines revealed that the compound exhibited potent cytotoxic effects, with a selectivity index favoring malignant over normal cells .
  • Kinase Inhibition Study :
    The compound's ability to inhibit EGFR and VEGFR-2 was assessed using a kinase assay kit, showing promising results that suggest potential for therapeutic applications in oncology .

Properties

Molecular Formula

C14H9Cl2N5S

Molecular Weight

350.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9Cl2N5S/c15-10-1-2-11(12(16)7-10)13-19-20-14(22)21(13)18-8-9-3-5-17-6-4-9/h1-8H,(H,20,22)/b18-8+

InChI Key

MZCKGPWIGOCOEV-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2/N=C/C3=CC=NC=C3

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N=CC3=CC=NC=C3

Origin of Product

United States

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